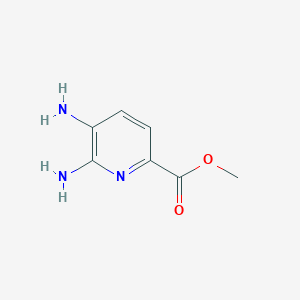

Methyl 5,6-diamino-2-pyridinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5,6-diaminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBZFBYYFHHMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477513 | |

| Record name | methyl 5,6-diamino-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538372-33-7 | |

| Record name | Methyl 5,6-diamino-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538372-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5,6-diamino-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5,6-diaminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5,6-diamino-pyridinecarboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5,6-diamino-pyridinecarboxylate, with a specific focus on the pharmaceutically significant isomer, Methyl 5,6-diamino-3-pyridinecarboxylate (also known as Methyl 5,6-diaminonicotinate). While the initial query specified the 2-carboxylate isomer, the available scientific literature points to the 3-carboxylate as a key intermediate in the development of therapeutic agents. This guide will detail the common starting materials, key synthetic transformations, and detailed experimental protocols.

Introduction and Strategic Approach

The synthesis of diaminopyridine carboxylates is of significant interest to the pharmaceutical and agrochemical industries. These molecules serve as versatile building blocks for the construction of more complex heterocyclic systems. A prevalent synthetic strategy involves a two-step process: the regioselective nitration of an aminopyridine precursor followed by the reduction of the nitro group to a second amino functionality. The ester group can be introduced either before or after the nitration and reduction steps.

This guide will focus on the final, critical step of this pathway: the reduction of a nitro-substituted aminopyridine carboxylate to the desired diamino product.

Synthesis of Methyl 5,6-diamino-3-pyridinecarboxylate

A common and efficient route to Methyl 5,6-diamino-3-pyridinecarboxylate involves the catalytic hydrogenation of its direct precursor, Methyl 6-amino-5-nitro-3-pyridinecarboxylate.

Key Reaction: Catalytic Hydrogenation

The reduction of the nitro group in the presence of an amino and an ester group on the pyridine ring is a delicate transformation that requires a selective catalyst to avoid side reactions. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.

Quantitative Data Summary

The following table summarizes the quantitative data for the catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate to Methyl 5,6-diaminonicotinate.

| Parameter | Value | Reference |

| Starting Material | Methyl 6-amino-5-nitronicotinate | [1] |

| Mass of Starting Material | 1.0 g | [1] |

| Solvent | Methanol | [1] |

| Solvent Volume | 10 ml | [1] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [1] |

| Catalyst Loading | 0.1 g (10% w/w) | [1] |

| Reactant | Hydrogen Gas (H₂) | [1] |

| Reaction Pressure | Normal Pressure | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product | Methyl 5,6-diaminonicotinate | [1] |

| Yield | 0.8 g (80%) | [1] |

| Product Form | Yellow needle-like crystals | [1] |

| Melting Point | 154-155 °C | [1] |

Detailed Experimental Protocol

This protocol is adapted from the synthesis of Methyl 5,6-diaminonicotinate.[1]

Materials:

-

Methyl 6-amino-5-nitronicotinate (1.0 g)

-

Methanol (10 ml)

-

5% Palladium on Carbon (Pd/C) (0.1 g)

-

Hydrogen gas supply

-

Standard laboratory glassware for atmospheric pressure hydrogenation

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization apparatus

-

Ethanol

Procedure:

-

In a suitable reaction flask, dissolve 1.0 g of Methyl 6-amino-5-nitronicotinate in 10 ml of methanol.

-

Carefully add 0.1 g of 5% Palladium on Carbon to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Maintain a hydrogen atmosphere at normal pressure and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by observing the absorption of hydrogen gas. The reaction is complete when the stoichiometric amount of hydrogen has been absorbed.

-

Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Remove the palladium catalyst by filtering the reaction mixture through a pad of celite or a similar filter aid.

-

Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Recrystallize the resulting residue from ethanol to yield pure Methyl 5,6-diaminonicotinate as yellow needle-like crystals.

-

Dry the crystals under vacuum to obtain the final product (Yield: 0.8 g).

Synthesis of the Precursor: Methyl 6-amino-5-nitronicotinate

The starting material for the final reduction step, Methyl 6-amino-5-nitronicotinate, is a commercially available compound.[2][3] For research purposes requiring its synthesis, a plausible route involves the nitration of Methyl 6-aminonicotinate. The nitration of similar aminopyridine derivatives is well-documented. For instance, the nitration of 2-amino-6-methylpyridine is achieved using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.[4] A similar approach can be envisioned for the synthesis of Methyl 6-amino-5-nitronicotinate.

Conclusion

The synthesis of Methyl 5,6-diamino-3-pyridinecarboxylate is readily achievable through the catalytic hydrogenation of Methyl 6-amino-5-nitro-3-pyridinecarboxylate. This method provides high yields of the desired product under mild reaction conditions. The precursor for this reaction is commercially available, facilitating its use in research and development. This technical guide provides the necessary data and protocols for the successful synthesis of this important pharmaceutical intermediate. For the synthesis of the 2-carboxylate isomer, analogous methods starting from the corresponding 2-carboxy-substituted aminopyridine could be explored, though specific literature on this route is less prevalent.

References

An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate (CAS 538372-33-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-diamino-2-pyridinecarboxylate, with CAS number 538372-33-7, is a pivotal chemical intermediate, particularly valued for its role as a scaffold in the synthesis of complex heterocyclic systems. Its unique arrangement of vicinal diamines on a pyridine ring, coupled with a reactive methyl ester, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and its applications in the development of pharmacologically active agents, such as kinase inhibitors and antiviral compounds.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 127-129 °C.[1][2] Its structural attributes are key to its chemical utility.

Structural and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 538372-33-7 | [1][2] |

| Molecular Formula | C₇H₉N₃O₂ | [1][3] |

| Molecular Weight | 167.17 g/mol | [1][2] |

| IUPAC Name | methyl 5,6-diaminopyridine-2-carboxylate | [3] |

| Synonyms | Methyl 5,6-diaminopicolinate, 5,6-Diaminopyridine-2-carboxylic acid methyl ester | [1][3] |

| Physical Form | Solid | [2] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

| Boiling Point | 427.6±40.0 °C | [1] |

| Density | 1.336±0.06 g/cm³ | [1] |

| pKa | 2.41±0.10 | [1] |

| LogP | 1.195 | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This transformation is typically achieved through catalytic hydrogenation.

Conceptual Synthesis Workflow

The synthesis is a straightforward reduction of an aromatic nitro group to a primary amine, a fundamental transformation in organic chemistry. The choice of a palladium on carbon (Pd/C) catalyst and hydrogen gas is a standard and high-yielding method for this type of reaction.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of methyl 5,6-diaminonicotinate.[4]

-

Dissolution: Dissolve Methyl 6-amino-5-nitronicotinate in methanol.

-

Catalyst Addition: To this solution, add 5% palladium on carbon (typically 10% by weight of the starting material).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere at room temperature and normal pressure. The reaction can be monitored by the uptake of hydrogen.

-

Reaction Completion: The reaction is complete when the stoichiometric amount of hydrogen has been absorbed.

-

Catalyst Removal: Remove the palladium on carbon catalyst by filtration through a pad of celite.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Recrystallization: Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to yield the pure this compound.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The amino protons will likely appear as broad singlets.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 7.0 - 7.5 | Doublet |

| Pyridine-H | 6.0 - 6.5 | Doublet |

| -OCH₃ | ~3.8 | Singlet |

| -NH₂ | 4.0 - 6.0 | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature signals for the pyridine ring carbons, the carbonyl carbon of the ester, and the methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Pyridine-C (Aromatic) | 110 - 160 |

| -OCH₃ | 50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the amine N-H bonds, the carbonyl C=O bond of the ester, and C-N and C=C bonds of the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (167.17).

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its ability to serve as a precursor for the synthesis of imidazo[4,5-b]pyridines. This heterocyclic core is a well-recognized "drug prejudice" scaffold due to its prevalence in a wide array of medicinally active compounds.[2][5]

Synthesis of Imidazo[4,5-b]pyridines

The vicinal diamines of this compound can undergo cyclization with various electrophiles, such as carboxylic acids or aldehydes, to form the fused imidazole ring of the imidazo[4,5-b]pyridine system.

Caption: General scheme for Imidazo[4,5-b]pyridine synthesis.

A typical reaction involves heating the diaminopyridine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2] Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.[2]

Biological Significance of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a key component in a number of biologically active molecules, including:

-

Kinase Inhibitors: This scaffold is found in compounds designed to inhibit various protein kinases, which are crucial targets in oncology. For instance, derivatives of imidazo[4,5-c]pyridines have been identified as selective DNA-dependent protein kinase (DNA-PK) inhibitors and Src family kinase inhibitors.[6][7]

-

Antiviral Agents: The structural features of imidazo[4,5-b]pyridines make them attractive for the development of antiviral drugs.[5]

-

Other Therapeutic Areas: This versatile scaffold has also been explored for its potential in treating a range of other conditions, including those affecting the central nervous system.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[2] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound under an inert gas at 4°C.[2]

Conclusion

This compound is a high-value building block for medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity, particularly in the formation of the biologically significant imidazo[4,5-b]pyridine scaffold, ensure its continued importance in the quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-amino-imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methyl 5,6-diaminopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5,6-diaminopicolinate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyridine derivative, its structural motifs, including the amino and methyl ester groups, are recognized pharmacophores that can influence a molecule's interaction with biological targets and its overall pharmacokinetic profile. The strategic placement of a methyl group can significantly modulate a compound's physicochemical properties, which in turn affects its pharmacodynamics and pharmacokinetics.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data for Methyl 5,6-diaminopicolinate, detailed experimental protocols for their determination, and a proposed synthetic workflow.

Core Physicochemical Properties

Quantitative experimental data for Methyl 5,6-diaminopicolinate is not extensively available in the public domain. However, data for structurally related compounds and predicted values can provide valuable insights. The following tables summarize the available information.

Table 1: Identity and Composition of Methyl 5,6-diaminopicolinate

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [3] |

| Molecular Weight | 167.17 g/mol | [3] |

| CAS Number | 538372-33-7 | [3][4] |

| Synonyms | Methyl 5,6-diamino-2-pyridinecarboxylate | [3] |

Table 2: Physicochemical Data of Methyl 5,6-diaminopicolinate and Related Compounds

| Property | Methyl 5,6-diaminopicolinate (Predicted/Estimated) | Methyl 5,6-diaminonicotinate (Experimental) | Methyl 4,5-diaminopicolinate (Predicted) | Source |

| Melting Point (°C) | Data not available | 154 - 155 | Data not available | [5] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | |

| pKa | Data not available | Data not available | Data not available | |

| LogP | Data not available | Data not available | 0.0326 | [6] |

| Topological Polar Surface Area (TPSA) | Data not available | Data not available | 91.23 Ų | [6] |

| Hydrogen Bond Acceptors | Data not available | Data not available | 5 | [6] |

| Hydrogen Bond Donors | Data not available | Data not available | 2 | [6] |

| Rotatable Bonds | Data not available | Data not available | 1 | [6] |

Disclaimer: The data for Methyl 4,5-diaminopicolinate, an isomer of the title compound, is provided for comparative purposes. Predicted values should be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, adapted from standard laboratory procedures for aromatic amines.

Determination of Melting Point (Capillary Method)

Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Methyl 5,6-diaminopicolinate is packed into a capillary tube to a height of 2-3 mm.[7] The tube is tapped gently to ensure the sample is compact.[7][8]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement.[8] For the precise measurement, the heating rate should be controlled to 1-2°C per minute near the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded. The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated with a fresh sample.[9]

Determination of Aqueous Solubility

Principle: The solubility of a compound is determined by finding the maximum concentration that can be dissolved in a solvent at a specific temperature to form a clear solution.[10]

Methodology:

-

Preparation of Stock Solution: A stock solution of Methyl 5,6-diaminopicolinate is prepared in a suitable solvent (e.g., cell culture media, DMSO, or ethanol) at a high concentration (e.g., 20 mg/mL).[10]

-

Serial Dilutions: A series of dilutions are prepared from the stock solution. If the compound does not dissolve at the initial concentration, the solution is diluted by a factor of 10, and the dissolution process is repeated.[10]

-

Mechanical Agitation: To aid dissolution, a sequence of mechanical procedures can be employed, such as vortexing, sonication, and incubation with shaking.[10]

-

Visual Observation: The solubility is determined by visual inspection. A compound is considered dissolved if the solution is clear with no visible particles or cloudiness.[10] The lowest concentration at which the compound remains fully dissolved is recorded as its solubility.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[11]

Methodology:

-

Preparation of Solutions:

-

A sample solution of Methyl 5,6-diaminopicolinate (e.g., 1 mM) is prepared in a suitable solvent, which may be an aqueous solution or a mixed solvent system (e.g., methanol-water) for compounds with low water solubility.[11][12]

-

Standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.[11]

-

A solution of a neutral salt (e.g., 0.15 M KCl) is used to maintain constant ionic strength throughout the titration.[11]

-

-

Titration Procedure:

-

The sample solution is placed in a thermostatted vessel and the pH electrode of a calibrated pH meter is immersed in it.[11]

-

The solution is made acidic (e.g., to pH 1.8-2.0) with the strong acid.[11]

-

The strong base is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.[11] The titration is continued until the pH reaches a basic value (e.g., 12-12.5).[11]

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point(s) on the titration curve. For a diamino compound, two pKa values corresponding to the two amino groups may be observed.

-

To ensure accuracy, the titration should be performed in triplicate.[11]

-

Logical Workflows and Diagrams

Proposed Synthesis of Methyl 5,6-diaminopicolinate

The synthesis of Methyl 5,6-diaminopicolinate can be logically approached via the reduction of a nitro-substituted precursor. A plausible synthetic route is outlined below, adapted from the synthesis of the related compound, methyl 5,6-diaminonicotinate.[5]

References

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 538372-33-7|Methyl 5,6-diaminopicolinate|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. chemscene.com [chemscene.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. enamine.net [enamine.net]

An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5,6-diamino-2-pyridinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its structural formula, systematically explores its positional isomers, and presents available physicochemical data. Furthermore, it outlines synthetic approaches and provides spectroscopic data to aid in the identification and characterization of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Structural Formula and Isomerism

1.1. This compound

The core structure of interest is this compound. Its chemical formula is C₇H₉N₃O₂.[1] The molecule consists of a pyridine ring substituted with a methyl carboxylate group at the 2-position and two amino groups at the 5- and 6-positions.

Chemical Structure:

Caption: Structural formula of this compound.

1.2. Positional Isomers

The diaminopyridine carboxylate scaffold allows for a number of positional isomers, depending on the substitution pattern of the two amino groups and the methyl carboxylate group on the pyridine ring. A systematic enumeration of these isomers is crucial for understanding structure-activity relationships in drug design.

The pyridine ring has six positions. Fixing the methyl carboxylate at position 2, the two amino groups can be placed at the remaining positions in several combinations. Similarly, the carboxylate group can be moved to positions 3 or 4, giving rise to more isomers. The primary positional isomers of methyl diaminopyridinecarboxylate are outlined below.

Diagram of Isomeric Scaffolds:

Caption: Positional isomers of methyl diaminopyridinecarboxylate.

Physicochemical Properties

Quantitative data on the physicochemical properties of these isomers is sparse in the literature. However, some key properties for the parent compound and a prominent isomer are summarized below. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | PSA |

| This compound | C₇H₉N₃O₂ | 167.17 | 0.29 | 91.23 |

| Methyl 4,5-diamino-2-pyridinecarboxylate | C₇H₉N₃O₂ | 167.17 | -0.3 | 91.2 |

LogP (octanol-water partition coefficient) and PSA (Polar Surface Area) are computationally predicted values.

Experimental Protocols: Synthesis

3.1. General Synthetic Strategy for Diaminopyridines

A common approach for the synthesis of diaminopyridines involves the reduction of a corresponding nitro-aminopyridine precursor. This strategy is exemplified by the synthesis of 2,3-diaminopyridine.

Workflow for the Synthesis of 2,3-Diaminopyridine:

Caption: Synthetic pathway for 2,3-diaminopyridine.

This multi-step synthesis involves bromination and nitration of 2-aminopyridine, followed by reduction of the nitro group and subsequent debromination to yield the final product.[2]

3.2. Synthesis of Methyl 3,4-diaminobenzoate (An Isomer)

A straightforward method for the synthesis of the isomeric methyl 3,4-diaminobenzoate involves the esterification of 3,4-diaminobenzoic acid.

Experimental Procedure:

-

To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), thionyl chloride (0.72 mL, 9.80 mmol) is added dropwise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with saturated aqueous sodium bicarbonate, saturated brine, and water, and then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to afford methyl 3,4-diaminobenzoate.[3]

This protocol can potentially be adapted for the esterification of the corresponding diaminopyridinecarboxylic acid.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of synthesized compounds.

4.1. NMR Spectroscopy

While a full NMR spectral assignment for this compound is not available in the searched literature, representative ¹H and ¹³C NMR data for a related isomer, methyl 3,4-diaminobenzoate, are provided below.

¹H and ¹³C NMR Data for Methyl 3,4-diaminobenzoate in CDCl₃: [3]

| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic-H | 7.49 | d | 7.01 | Ar-H |

| Aromatic-H | 7.47 | s | Ar-H | |

| Aromatic-H | 6.68 | d | 7.01 | Ar-H |

| -COOCH₃ | 3.87 | s | -COOCH₃ | |

| -NH₂ | 3.80 | br s | -NH₂ | |

| -NH₂ | 3.35 | br s | -NH₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbonyl | 166.56 | -COOCH₃ |

| Aromatic-C | 140.89 | Ar-C |

| Aromatic-C | 138.16 | Ar-C |

| Aromatic-C | 120.87 | Ar-C |

| Aromatic-C | 118.23 | Ar-C |

| Aromatic-C | 118.16 | Ar-C |

| Methyl | 52.11 | -COOCH₃ |

4.2. IR Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, 2-amino-5-methylpyridine, shows characteristic bands for N-H stretching vibrations.

FTIR Spectral Data for 2-amino-5-methylpyridine: [4]

The bands attributed to ν(N-H) vibration appear around 3444 and 3335 cm⁻¹.[4] For this compound, one would expect to observe characteristic absorption bands for the N-H stretches of the amino groups, C=O stretch of the ester, and C-N and C-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Conclusion

This compound and its isomers represent a versatile scaffold for the development of new chemical entities with potential therapeutic applications. This guide has provided a foundational understanding of their structure, isomerism, and available physicochemical and spectroscopic data. While detailed experimental protocols for the target compound are not widely published, the provided synthetic strategies for related molecules offer a solid starting point for synthetic chemists. Further research is warranted to fully characterize the properties and synthetic accessibility of the various isomers to unlock their full potential in drug discovery.

References

Spectroscopic Profile of Methyl 5,6-diamino-2-pyridinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5,6-diamino-2-pyridinecarboxylate, a key intermediate in pharmaceutical research. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to provide a starting point for researchers to obtain high-quality data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired using a single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.

-

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded.

-

KBr Pellet Method: A few milligrams of the sample are intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of polar molecules like this compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an ESI source is used. The analysis can be performed in either positive or negative ion mode, though positive mode is generally preferred for compounds with basic nitrogen atoms.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 5,6-diamino-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and stability of Methyl 5,6-diamino-2-pyridinecarboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from closely related structural analogs, such as ortho-phenylenediamines and aminobenzoate esters, to project its chemical behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes and the handling and storage of this important molecule. All quantitative data presented are estimations based on analogous systems and should be considered as such.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . Its structure features a pyridine ring substituted with two amino groups at the 5- and 6-positions and a methyl carboxylate group at the 2-position. The presence of both nucleophilic amino groups and an electrophilic ester group on an aromatic scaffold dictates its chemical reactivity and stability profile.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | - |

| Molecular Weight | 167.17 g/mol | - |

| Melting Point | 127-129 °C | [Vendor Data] |

| Appearance | White to off-white solid | [General Observation] |

| Solubility | Soluble in hot water and common organic solvents. | [Analogous Compounds] |

| Storage | Store under an inert atmosphere at 4°C. | [Vendor Recommendation] |

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the vicinal amino groups at the C5 and C6 positions. This arrangement, analogous to ortho-phenylenediamine, makes the molecule a prime candidate for a variety of cyclization and condensation reactions. The ester group at the C2 position is susceptible to hydrolysis under both acidic and basic conditions.

Reactivity of the Diamino Moiety

The adjacent amino groups are highly nucleophilic and can readily react with a range of electrophiles.

The amino groups are expected to react readily with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. Due to the presence of two amino groups, mono- and di-acylated products are possible, with the reaction conditions influencing the outcome.

Experimental Protocol: Diacylation with Acetic Anhydride (Predicted)

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (2.2 eq), to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 eq) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Similar to ortho-phenylenediamine, this compound is predicted to undergo condensation reactions with aldehydes and ketones to form fused heterocyclic systems, specifically imidazopyridines.[1] The reaction is typically acid-catalyzed and proceeds via the formation of a diimine intermediate followed by cyclization.

Experimental Protocol: Condensation with a Generic Aldehyde (Predicted)

-

To a solution of this compound (1.0 eq) in a protic solvent like ethanol or acetic acid, add the aldehyde (1.0 eq).

-

Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Predicted Reactivity Summary

| Reaction Type | Reagent | Predicted Product | Reaction Conditions |

| Diacylation | Acetic Anhydride | N,N'-(6-(methoxycarbonyl)pyridine-2,3-diyl)diacetamide | Base (e.g., Triethylamine), Aprotic Solvent |

| Condensation | Aldehyde (R-CHO) | Methyl 2-R-1H-imidazo[4,5-b]pyridine-6-carboxylate | Acid catalyst (e.g., p-TSA), Heat |

| Condensation | Ketone (R-CO-R') | Methyl 2-R-2-R'-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate | Acid catalyst (e.g., p-TSA), Heat |

Reactivity of the Ester Moiety

The methyl ester group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.

Base-catalyzed hydrolysis (saponification) will yield the corresponding carboxylate salt, which upon acidification will give the carboxylic acid. Acid-catalyzed hydrolysis will directly yield the carboxylic acid. The rate of hydrolysis will be influenced by temperature and the concentration of the acid or base.

Experimental Protocol: Base-Catalyzed Hydrolysis (Predicted)

-

Dissolve this compound in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents).

-

Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Stability Profile

The stability of this compound is influenced by its susceptibility to oxidation, thermal decomposition, and photodegradation.

Thermal Stability

Based on data for analogous aminobenzoate esters, the compound is expected to be relatively stable at room temperature but may decompose upon heating to elevated temperatures. The melting point of 127-129 °C suggests a degree of thermal stability in the solid state. Decomposition is likely to involve the loss of the methyl group from the ester and potentially decarboxylation at higher temperatures.

| Parameter | Predicted Value/Behavior | Basis of Prediction |

| Decomposition Onset | > 150 °C | Analogy to methyl aminobenzoates |

| Decomposition Products | 5,6-diaminopicolinic acid, CO₂, CH₃OH, and further degradation products | General decomposition pathways of similar compounds |

Photostability

Aromatic amines are known to be susceptible to photodegradation through oxidation. Exposure to light, particularly UV radiation, may lead to the formation of colored degradation products. It is therefore recommended to store the compound protected from light.

Chemical Stability

The diamino pyridine core is prone to oxidation, especially in the presence of air and light, which can lead to the formation of colored impurities. Storage under an inert atmosphere is crucial to maintain its purity. The ester functionality is susceptible to hydrolysis, as discussed in the reactivity section. The stability is expected to be optimal under neutral and anhydrous conditions.

Visualizations

Predicted Reaction Pathways

Caption: Predicted major reaction pathways of this compound.

Experimental Workflow for a Condensation Reaction

Caption: General experimental workflow for the condensation reaction.

Conclusion

This compound is a versatile intermediate whose reactivity is characterized by the nucleophilic nature of its adjacent amino groups and the electrophilic character of its ester functionality. While direct experimental data on its reactivity and stability are limited, a predictive understanding of its behavior can be established through the study of analogous compounds. The primary reactive pathways are anticipated to be cyclization and condensation reactions involving the diamino moiety, as well as hydrolysis of the ester group. The compound's stability is contingent on protection from light, oxygen, and moisture. The protocols and data presented in this guide are intended to aid researchers in the effective utilization and handling of this valuable synthetic building block. It is strongly recommended that small-scale pilot reactions be conducted to optimize conditions for any new transformation.

References

Methyl 5,6-diamino-2-pyridinecarboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-diamino-2-pyridinecarboxylate is a pivotal heterocyclic building block, offering a unique scaffold for the synthesis of a diverse range of fused heterocyclic systems. Its vicinal diamino functionality, coupled with the electron-withdrawing nature of the pyridine ring and the carboxylate group, makes it an attractive precursor for the construction of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These resulting heterocyclic cores are prevalent in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential and finding applications in materials science. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their scientific endeavors.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals. Among these, the imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine ring systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets. This compound serves as a highly valuable and versatile starting material for the efficient construction of these privileged heterocyclic systems. The strategic placement of the two amino groups ortho to each other facilitates cyclocondensation reactions with various electrophiles, leading to the rapid assembly of complex molecular architectures. This guide aims to provide a detailed exploration of the synthesis and utility of this important building block.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 6-amino-5-nitro-2-pyridinecarboxylate. This transformation can be efficiently achieved through catalytic hydrogenation.

Synthetic Pathway

The synthesis initiates with a suitable nitropyridine precursor, which is then subjected to reduction to yield the desired diamino compound.

Caption: Synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from the well-established procedure for the synthesis of the analogous compound, methyl 5,6-diaminonicotinate[1].

Materials:

-

Methyl 6-amino-5-nitro-2-pyridinecarboxylate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve Methyl 6-amino-5-nitro-2-pyridinecarboxylate (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon), followed by vacuum.

-

Introduce hydrogen gas into the vessel to the desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | 127 - 129 °C |

Applications in Heterocyclic Synthesis

The ortho-diamino functionality of this compound is the key to its utility as a heterocyclic building block. It readily undergoes cyclocondensation reactions with 1,2-dicarbonyl compounds and their equivalents to form fused pyrazine and imidazole rings.

Synthesis of Pyrido[2,3-b]pyrazines

The reaction with α-dicarbonyl compounds, such as glyoxal or biacetyl, leads to the formation of the pyrido[2,3-b]pyrazine ring system. These compounds have shown a range of biological activities, including potential as antitumor agents.

Caption: Synthesis of Pyrido[2,3-b]pyrazines.

This is a general procedure for the condensation of an o-diaminopyridine with an α-dicarbonyl compound.[2][3]

Materials:

-

This compound

-

Biacetyl (2,3-butanedione)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Reflux apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add biacetyl (1.0 - 1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product, Methyl 2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxylate, can be purified by recrystallization or column chromatography.

Synthesis of Imidazo[4,5-b]pyridines

The reaction with aldehydes, followed by oxidative cyclization, or with carboxylic acids or their derivatives, provides access to the imidazo[4,5-b]pyridine scaffold. This ring system is a key component in a number of marketed drugs and biologically active molecules.[4][5]

Caption: Synthesis of Imidazo[4,5-b]pyridines.

This general procedure describes the synthesis of 2-substituted imidazo[4,5-b]pyridines from an o-diaminopyridine and an aldehyde.[4]

Materials:

-

This compound

-

Substituted Aldehyde (e.g., benzaldehyde)

-

Ethanol (EtOH) or Dimethylformamide (DMF)

-

Oxidizing agent (e.g., air, nitrobenzene, or a catalyst like I₂)

-

Reflux apparatus

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted aldehyde (1.0 - 1.2 eq) in a suitable solvent such as ethanol or DMF in a round-bottom flask.

-

In some cases, an oxidizing agent or catalyst is added. For air oxidation, the reaction can be refluxed open to the atmosphere (with a condenser).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired Methyl 2-substituted-imidazo[4,5-b]pyridine-7-carboxylate.

Quantitative Data Summary

The following tables summarize typical yields and key characterization data for the synthesis of heterocyclic systems derived from o-diaminopyridines. While specific data for derivatives of this compound are not extensively reported, these tables provide representative values based on analogous reactions.

Table 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

| Starting Diamine | Dicarbonyl Compound | Product | Yield (%) | M.p. (°C) | Reference |

| 2,3-Diaminopyridine | Biacetyl | 2,3-Dimethylpyrido[2,3-b]pyrazine | 75-85 | 148-150 | General Procedure |

| 5-Bromo-2,3-diaminopyridine | Glyoxal | 7-Bromopyrido[2,3-b]pyrazine | ~80 | 198-200 | [6] |

Table 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Starting Diamine | Reagent | Product | Yield (%) | M.p. (°C) | Reference |

| 2,3-Diaminopyridine | Formic Acid | Imidazo[4,5-b]pyridine | 80-90 | 149-151 | [4] |

| 2,3-Diaminopyridine | Benzaldehyde | 2-Phenylimidazo[4,5-b]pyridine | 83-87 | 290-291 | [4][5] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

-

This compound: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, typically as doublets. The protons of the two amino groups will likely appear as broad singlets, and the methyl ester will exhibit a sharp singlet around 3.8-4.0 ppm.

-

Derivatives: Upon formation of the fused heterocyclic systems, the chemical shifts and coupling patterns of the aromatic protons will change significantly, providing clear evidence of the cyclization reaction. For example, in the pyrido[2,3-b]pyrazine derivatives, new signals corresponding to the substituents on the pyrazine ring will appear.

¹³C NMR Spectroscopy

-

This compound: The ¹³C NMR spectrum will show seven distinct carbon signals. The carbonyl carbon of the ester will be found in the downfield region (around 165-170 ppm). The aromatic carbons will appear in the range of approximately 100-160 ppm, with those directly attached to nitrogen atoms being more deshielded. The methyl carbon of the ester will be observed around 50-55 ppm.

-

Derivatives: The formation of the fused ring system will result in a new set of carbon signals corresponding to the newly formed ring. The chemical shifts of the carbons in the original pyridine ring will also be affected by the annulation.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its vicinal diamino groups provide an efficient entry into a wide variety of biologically relevant fused heterocyclic systems, including imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. This technical guide has provided a detailed overview of its synthesis and key applications, along with representative experimental protocols and characterization data. It is anticipated that the information presented herein will serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Methyl 5,6-diamino-2-pyridinecarboxylate in Modern Medicinal Chemistry

For Immediate Release

Methyl 5,6-diamino-2-pyridinecarboxylate, a strategically substituted diaminopyridine, has emerged as a pivotal building block in medicinal chemistry. Its inherent chemical functionalities allow for the facile construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. This class of compounds, bearing a structural resemblance to endogenous purines, has demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in the pursuit of novel therapeutic agents. This technical guide delves into the potential applications of this compound, focusing on the synthesis of imidazo[4,5-b]pyridine derivatives and their promising roles as kinase inhibitors for cancer therapy and as potent antimicrobial agents.

From Diaminopyridine to a Privileged Heterocycle: The Synthetic Pathway

The primary application of this compound in medicinal chemistry is its role as a precursor for the synthesis of the imidazo[4,5-b]pyridine ring system. The vicinal diamino groups on the pyridine ring are primed for cyclization reactions with a variety of electrophilic partners, such as carboxylic acids or aldehydes, to form the fused imidazole ring. This reaction, often facilitated by dehydrating agents like polyphosphoric acid or conducted under thermal conditions, provides a direct and efficient route to a diverse range of substituted imidazo[4,5-b]pyridines. The ester group at the 2-position of the starting pyridine is strategically positioned to be carried through to the 7-position of the resulting imidazo[4,5-b]pyridine scaffold, offering a convenient handle for further chemical modifications.

An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-diamino-2-pyridinecarboxylate, also known as methyl 5,6-diaminopicolinate, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two amino groups and a methyl carboxylate, provides a versatile scaffold for the synthesis of more complex molecules. This document provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known biological context.

Introduction

This compound (CAS No. 538372-33-7) is a functionalized pyridine derivative. The arrangement of its substituent groups—two electron-donating amino groups and an electron-withdrawing methyl carboxylate group—on the pyridine core makes it a valuable intermediate in the synthesis of various biologically active compounds. Pyridine-based molecules are integral to numerous pharmaceuticals due to their ability to interact with biological targets. The diamino-substitution pattern, in particular, offers multiple reaction sites for further chemical modifications, enabling the construction of diverse chemical libraries for high-throughput screening.

While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of diaminopyridine scaffolds in medicinal chemistry. These scaffolds are recognized for their potential in developing kinase inhibitors, central nervous system agents, and other therapeutic molecules.

Synthetic Routes and Experimental Protocols

The primary and most plausible synthetic pathway to this compound involves a multi-step process starting from 6-aminopyridine-2-carboxylic acid. The general strategy involves nitration of the pyridine ring, followed by esterification of the carboxylic acid, and finally, reduction of the nitro group to an amine.

Synthesis of 6-Amino-5-nitropyridine-2-carboxylic acid (Precursor 1)

The initial step involves the nitration of 6-aminopyridine-2-carboxylic acid. This reaction introduces a nitro group at the 5-position of the pyridine ring.

Experimental Protocol:

-

To a solution of 6-aminopyridine-2-carboxylic acid in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 5 °C.

-

The reaction mixture is stirred for a specified period, allowing the nitration to proceed to completion.

-

The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried to afford 6-amino-5-nitropyridine-2-carboxylic acid.

Synthesis of Methyl 6-amino-5-nitro-2-pyridinecarboxylate (Precursor 2)

The carboxylic acid group of 6-amino-5-nitropyridine-2-carboxylic acid is then esterified to yield the methyl ester.

Experimental Protocol:

-

A suspension of 6-amino-5-nitropyridine-2-carboxylic acid in methanol is treated with an acid catalyst, such as thionyl chloride or a strong acid like sulfuric acid.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield methyl 6-amino-5-nitro-2-pyridinecarboxylate.

Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group of methyl 6-amino-5-nitro-2-pyridinecarboxylate to an amino group.

Experimental Protocol:

-

Methyl 6-amino-5-nitro-2-pyridinecarboxylate is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalytic amount of a reduction catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the mixture or by using a hydrogen-donating reagent like ammonium formate.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

| Compound Name | CAS Number | Starting Material(s) | Key Reagents | Typical Yield (%) |

| 6-Amino-5-nitropyridine-2-carboxylic acid | 84487-06-9 | 6-Aminopyridine-2-carboxylic acid | HNO₃, H₂SO₄ | Data not available |

| Methyl 6-amino-5-nitro-2-pyridinecarboxylate | Data not available | 6-Amino-5-nitropyridine-2-carboxylic acid | Methanol, SOCl₂ or H₂SO₄ | Data not available |

| This compound | 538372-33-7 | Methyl 6-amino-5-nitro-2-pyridinecarboxylate | H₂, Pd/C or Ammonium formate, Pd/C | Data not available |

Note: Specific yields are highly dependent on the reaction scale and optimization of conditions and are not consistently reported in publicly available sources.

Logical Synthesis Workflow

The logical progression of the synthesis is outlined in the following diagram.

Potential Signaling Pathways and Biological Significance

While specific studies detailing the biological activity and signaling pathway modulation of this compound are limited, its structural motifs are present in a wide range of biologically active molecules. Diaminopyridine derivatives have been investigated for their potential as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The amino groups of the target molecule can be further functionalized to enhance binding affinity and selectivity.

-

CNS Agents: The ability of pyridine-containing molecules to cross the blood-brain barrier has led to their exploration in the development of drugs targeting the central nervous system.

-

Scaffolds in Drug Discovery: As a versatile building block, this compound can be utilized in the synthesis of larger, more complex molecules with diverse therapeutic applications. The two amino groups offer points for diversification, allowing for the creation of compound libraries for screening against various biological targets.

The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery context.

An In-depth Technical Guide to Methyl 5,6-diamino-2-pyridinecarboxylate Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Methyl 5,6-diamino-2-pyridinecarboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Possessing a privileged scaffold, these molecules have demonstrated a range of biological activities, most notably as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound class, with a focus on their role as modulators of key signaling pathways implicated in cancer and other diseases. The core structure, featuring a pyridine ring with vicinal diamino substituents and a carboxylate group, offers versatile points for chemical modification, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies. A notable application of this scaffold is as a key intermediate in the synthesis of Zastaprazan, a potassium-competitive acid blocker.[1]

Chemical Synthesis

The synthesis of this compound derivatives typically involves a multi-step sequence starting from readily available pyridine precursors. While a specific, detailed protocol for the parent compound is not widely published, a general and representative synthetic workflow can be constructed based on established organic chemistry principles and published procedures for analogous compounds.

A common strategy involves the introduction of the amino groups via the reduction of a corresponding nitro-amino precursor. For instance, the synthesis can commence with a nitropyridine derivative, which is then subjected to selective reduction of the nitro group to an amine.

Representative Experimental Protocol: Synthesis of Diaminopyridine Derivatives

The following protocol is a representative example for the synthesis of a diaminopyridine scaffold, adapted from procedures for similar heterocyclic compounds.[2]

Step 1: Nitration of a Pyridine Precursor

A suitable pyridine carboxylic acid derivative is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the pyridine ring. The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure regioselectivity and prevent over-nitration.

Step 2: Esterification

The resulting nitro-pyridine carboxylic acid is then esterified, typically by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol, to yield the methyl ester.

Step 3: Reduction of the Nitro Group

The nitro group of the methyl nitro-aminopyridinecarboxylate is reduced to an amine to afford the desired methyl diamino-pyridinecarboxylate. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride or sodium dithionite.

A general procedure for the synthesis of 2,6-diaminopyridine from 3-hydroxyglutaronitrile has also been described, involving a cyclization reaction in the presence of an ammonium donor and a copper catalyst.[3]

Synthesis of 2,4-Diaminopyrimidine Derivatives as Kinase Inhibitors

Given the prevalence of the diaminopyrimidine scaffold in kinase inhibitors, the following is a representative protocol for their synthesis, which shares similarities with the synthesis of diaminopyridine analogs.[4]

-

Reaction of β-alkoxyacrylonitriles with guanidine: 2,4-diaminopyrimidine can be prepared by reacting β-alkoxyacrylonitriles or cyanaldehyde acetals with guanidine.[4]

-

Condensation and Cyclization: Substituted pyrimidines can be synthesized through condensation reactions. For example, 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate can be synthesized from 2-amino-6-methylpyrimidin-4-ol and naphthalene-2-sulfonyl chloride in the presence of K2CO3 in acetone.[5]

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Kinase Inhibition

The diaminopyridine and diaminopyrimidine cores are known to act as hinge-binding motifs, forming key hydrogen bond interactions with the backbone of the kinase ATP-binding pocket.[6] This interaction provides a strong anchor for the inhibitor and is a common feature of many potent and selective kinase inhibitors.

Focal Adhesion Kinase (FAK) Inhibition

A prominent target for this class of compounds is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[7][8] Overexpression and increased activity of FAK are associated with the progression and metastasis of various cancers.[9] Several diaminopyrimidine and diaminopyridine derivatives have been developed as potent FAK inhibitors.[6][10]

Table 1: Biological Activity of Representative Diaminopyrimidine and Diaminopyridine Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| A12 | FAK | - | A549 | 0.13 | [6] |

| MDA-MB-231 | 0.094 | [6] | |||

| 12s | FAK | 47 | MGC-803 | 0.24 | [10] |

| HCT-116 | 0.45 | [10] | |||

| KYSE30 | 0.44 | [10] | |||

| Q6 | FAK | 3.2 | - | - | [11] |

| 2r | CDK1 | - | HeLa, HCT116, A375 | - | [12] |

| CDK2 | - | [12] | |||

| 11 | CDK1 | - | HeLa, HCT116, A375 | - | [12] |

| CDK2 | - | [12] | |||

| 22 | CDK7 | 7.21 | MV4-11 | - | [13] |

Note: This table presents a selection of data from the literature and is not exhaustive.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target kinase.[14][15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Purified recombinant kinase enzyme

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

-

Reaction Setup: Add the kinase enzyme solution to the wells of a 384-well plate.

-

Add Inhibitor: Add the serially diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate Reaction: Add the substrate and ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop Reaction and Detect Signal: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

As many derivatives of the this compound scaffold act as FAK inhibitors, understanding the FAK signaling pathway is crucial for elucidating their mechanism of action.

FAK Signaling Pathway

FAK is a key mediator of signals from integrins and growth factor receptors.[9] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The resulting FAK/Src complex phosphorylates downstream targets, including p130Cas and paxillin, leading to the activation of signaling cascades that regulate cell migration, proliferation, and survival.[9][16]

Caption: FAK signaling pathway and its inhibition by diaminopyridine derivatives.

Experimental Workflow: Synthesis and Biological Evaluation

The overall workflow for the development of this compound derivatives as kinase inhibitors involves several key stages, from initial synthesis to biological characterization.

Caption: General experimental workflow for the development of kinase inhibitors.

Conclusion

This compound derivatives and their analogs constitute a valuable and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Their ability to effectively target key enzymes in critical signaling pathways, such as FAK, underscores their potential in oncology and other disease areas. The synthetic accessibility of this scaffold allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the synthesis of diverse analogs and their evaluation against a broader range of biological targets is warranted to fully exploit their medicinal chemistry potential.

References

- 1. nbinno.com [nbinno.com]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]

- 4. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 5. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine cinnamyl derivatives as inhibitors of FAK with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]